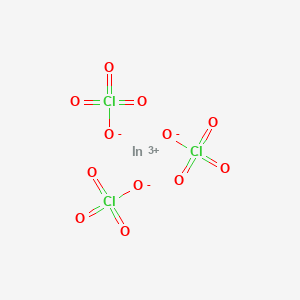

Indium(3+) perchlorate

Beschreibung

Eigenschaften

IUPAC Name |

indium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKOYFJBHUHCH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3InO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13529-74-3 | |

| Record name | Indium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Indium(3+) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of indium(3+) perchlorate, a compound of interest in coordination chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and provides visualizations to elucidate the synthesis process and structural features.

Synthesis of this compound

This compound is typically synthesized by the reaction of an indium(III) source, such as indium(III) hydroxide or indium(III) oxide, with perchloric acid. The most common product isolated from aqueous solutions is the octahydrate, In(ClO₄)₃·8H₂O.

Synthesis from Indium(III) Hydroxide

The reaction of indium(III) hydroxide with perchloric acid is a straightforward acid-base neutralization that yields this compound and water.[1]

Reaction: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O[1]

Synthesis from Indium(III) Oxide

Alternatively, indium(III) oxide can be dissolved in perchloric acid, often with gentle heating to facilitate the reaction.[2]

Reaction: In₂O₃ + 6HClO₄ → 2In(ClO₄)₃ + 3H₂O

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound octahydrate.

Safety Precaution: Perchloric acid and perchlorate salts are strong oxidizing agents and can be explosive, especially in the presence of organic materials or upon heating. All work should be conducted in a fume hood with appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.

Protocol: Synthesis from Indium(III) Hydroxide

-

Preparation of Indium(III) Hydroxide: A solution of an indium(III) salt, such as indium(III) nitrate or indium(III) chloride, is treated with a stoichiometric amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate white indium(III) hydroxide.[3] The precipitate is then thoroughly washed with deionized water to remove any remaining salts and subsequently filtered.

-

Reaction with Perchloric Acid: The freshly prepared and washed indium(III) hydroxide is suspended in a minimal amount of deionized water. A stoichiometric amount of 70% perchloric acid is then added dropwise to the suspension with constant stirring.

-

Crystallization: The resulting clear solution is gently heated to concentrate it, and then allowed to cool slowly to room temperature. Colorless crystals of this compound octahydrate will form.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and then dried in a desiccator over a suitable drying agent.

Protocol: Synthesis from Indium(III) Oxide

-

Reaction: A stoichiometric amount of indium(III) oxide is added in small portions to a stirred solution of 70% perchloric acid. The mixture may be gently heated to facilitate the dissolution of the oxide.

-

Crystallization: Once all the oxide has dissolved, the solution is filtered to remove any unreacted starting material. The clear filtrate is then concentrated by gentle heating and allowed to cool slowly to induce crystallization.

-

Isolation and Drying: The resulting crystals of this compound octahydrate are collected by filtration, washed with a small volume of cold ethanol, and dried in a desiccator.

Characterization of this compound

A comprehensive characterization of this compound involves a variety of analytical techniques to determine its physical properties, structure, and purity.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | In(ClO₄)₃ |

| Molar Mass (Anhydrous) | 413.17 g/mol |

| Appearance | Colorless crystals |

| Solubility | Soluble in water and ethanol |

| Common Hydrate | In(ClO₄)₃·8H₂O |

| Melting Point (Octahydrate) | 80 °C (melts in its own water of crystallization)[1] |

Crystallographic Data

X-ray diffraction studies have identified at least two hydrated crystalline forms of this compound.[4]

| Compound | Crystal System | Space Group | a (Å) | α (°) | Z |

| --INVALID-LINK--₃ | Cubic | I-43m | 22.356 | 32 | |

| --INVALID-LINK--₃·3H₂O | Orthorhombic | R-3c | 10.169 | 106.76 | 2 |

Spectroscopic Characterization

Raman spectroscopy of aqueous solutions of this compound provides evidence for the stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺.[5]

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν₁ (a₁g) | 487 | In-O symmetric stretch |

| ν₂ (e₉) | 420 | In-O bend |

| ν₅ (f₂₉) | 306 | O-In-O deformation |

Infrared spectroscopy can be used to identify the characteristic vibrations of the perchlorate anion and the coordinated water molecules. The presence of coordinated perchlorate can be inferred from the splitting of the ν₃ band due to a reduction in symmetry.

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| Coordinated H₂O | 3200-3500 | O-H stretching |

| Coordinated H₂O | ~1620 | H-O-H bending |

| Perchlorate (ClO₄⁻) | ~1100 (often split) | ν₃ (asymmetric stretch) |

| Perchlorate (ClO₄⁻) | ~930 | ν₁ (symmetric stretch) |

| Perchlorate (ClO₄⁻) | ~625 | ν₄ (bend) |

Visualizations

Synthesis Workflow

References

- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Indium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of indium perchlorates [In(H2O)6](ClO4)3 and [In(H2O)6](ClO4)3·3H2O [inis.iaea.org]

- 5. Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate. Raman and infrared spectroscopic studies and ab-initio molecular orbital calculations of indium(iii)–water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Crystal Architecture of Indium(III) Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Indium(III) perchlorate, focusing on its hydrated forms. The following sections detail the precise atomic arrangements, experimental methodologies for its characterization, and a workflow for its analysis, offering valuable insights for researchers in materials science and drug development.

Quantitative Crystallographic Data

The crystal structure of Indium(III) perchlorate has been determined for two primary hydrated species: hexaaquaindium(III) perchlorate, --INVALID-LINK--₃, and hexaaquaindium(III) perchlorate trihydrate, --INVALID-LINK--₃·3H₂O. The key crystallographic parameters for these compounds are summarized below, providing a basis for comparative analysis.

| Parameter | --INVALID-LINK--₃ | --INVALID-LINK--₃·3H₂O |

| Crystal System | Cubic | Rhombohedral |

| Space Group | I-43m | R-3c |

| Unit Cell Parameters | ||

| a (Å) | 22.356 | 10.169 |

| α (°) | 90 | 106.76 |

| Volume (ų) | 11187.3 | - |

| Z | 32 | 2 |

| Indium Coordination | Octahedral | Octahedral |

| In-O Bond Lengths (Å) | Data not available in abstract | Data not available in abstract |

| O-In-O Bond Angles (°) | Data not available in abstract | Data not available in abstract |

| Perchlorate Geometry | Tetrahedral | Tetrahedral |

| Cl-O Bond Lengths (Å) | Data not available in abstract | Data not available in abstract |

| O-Cl-O Bond Angles (°) | Data not available in abstract | Data not available in abstract |

Table 1: Crystallographic data for the hydrated forms of Indium(III) perchlorate. Data sourced from the work of Ilyukhin and Malyarik (1999).[1]

Experimental Protocols

The synthesis and crystallographic analysis of Indium(III) perchlorate hydrates involve precise and controlled procedures. The following sections outline the methodologies for obtaining single crystals and their subsequent structural determination.

Synthesis and Crystallization

Single crystals of Indium(III) perchlorate hydrates can be prepared by the reaction of indium(III) hydroxide or indium(III) oxide with perchloric acid.

Materials:

-

Indium(III) hydroxide (In(OH)₃) or Indium(III) oxide (In₂O₃)

-

Perchloric acid (HClO₄, 70%)

-

Deionized water

Procedure:

-

In a fume hood, dissolve a stoichiometric amount of indium(III) hydroxide or indium(III) oxide in a minimal amount of concentrated perchloric acid with gentle heating and stirring. The reaction for indium hydroxide is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O

-

Once the indium precursor has completely dissolved, allow the solution to cool to room temperature.

-

Slowly evaporate the resulting solution in a crystallizing dish covered with a watch glass, leaving a small opening to allow for solvent evaporation.

-

Colorless crystals of the hydrated indium(III) perchlorate will form over a period of several days. The specific hydrate obtained (--INVALID-LINK--₃ or --INVALID-LINK--₃·3H₂O) can be influenced by the concentration of the solution and the crystallization conditions.

-

Carefully collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of the indium(III) perchlorate hydrate is selected under a microscope and mounted on a goniometer head using a cryoprotectant or adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final, accurate crystal structure.

Crystallographic Analysis Workflow

The logical flow of determining the crystal structure of Indium(III) perchlorate from synthesis to final data analysis is illustrated in the following diagram.

This guide provides a foundational understanding of the crystal structure of Indium(III) perchlorate and the experimental procedures for its characterization. The detailed crystallographic data serves as a critical reference for further research and application in various scientific and industrial fields.

References

Indium(3+) Perchlorate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Indium(3+) perchlorate, with the chemical formula In(ClO₄)₃, is a powerful oxidizing agent and a versatile Lewis acid catalyst. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental chemical processes to facilitate a comprehensive understanding of this compound.

Core Chemical Properties

This compound is a white, crystalline solid that is highly soluble in water and ethanol.[1] It typically exists in its hydrated form, most commonly as the octahydrate, In(ClO₄)₃·8H₂O.[1] The fundamental properties of both the anhydrous and hydrated forms are summarized below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | In(ClO₄)₃ | [1] |

| Molar Mass (Anhydrous) | 413.17 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Hydrated Form | In(ClO₄)₃·8H₂O | [1] |

| Molar Mass (Octahydrate) | 557.29 g/mol | |

| Melting Point (Octahydrate) | 80 °C (melts in its own crystallization water) | [1] |

Table 2: Structural and Spectroscopic Data

| Property | Data | Reference |

| Crystal Structure (Octahydrate) | Orthorhombic | [2] |

| Raman Spectra (Aqueous Solution) | ν₁ (a₁g) of [In(H₂O)₆]³⁺ at 487 cm⁻¹ (strongly polarized), ν₂ (eg) at 420 cm⁻¹ (depolarized), ν₅ (f₂g) at 306 cm⁻¹ (depolarized) | |

| Infrared Spectra (Aqueous Solution) | ν₃ (f₁u) of [In(H₂O)₆]³⁺ at 472 cm⁻¹ | |

| ¹¹⁵In NMR | Quadrupolar nucleus, yields broad signals. |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is through the reaction of indium(III) hydroxide with perchloric acid.[1]

Synthesis of Indium(3+) Hydroxide (Precursor)

A detailed sonochemical-assisted method for the synthesis of indium(III) hydroxide has been reported. This method provides a route to obtaining the precursor necessary for the synthesis of this compound.

Experimental Protocol:

-

Materials: Indium(III) acetate (In(CH₃COO)₃), Sodium hydroxide (NaOH), deionized water.

-

Apparatus: High-intensity ultrasonic probe.

-

Procedure:

-

Prepare aqueous solutions of indium(III) acetate and sodium hydroxide of desired concentrations.

-

Mix the solutions in a reaction vessel.

-

Immerse the ultrasonic probe into the solution.

-

Apply ultrasonic irradiation for a specified duration and power.

-

The resulting precipitate of indium(III) hydroxide is then collected by filtration, washed with deionized water, and dried.

-

Synthesis of this compound Octahydrate

Experimental Protocol:

-

Materials: Indium(III) hydroxide (In(OH)₃), 70% Perchloric acid (HClO₄), deionized water.

-

Procedure:

-

Carefully add a stoichiometric amount of 70% perchloric acid to a suspension of indium(III) hydroxide in deionized water with constant stirring. The reaction is exothermic and should be controlled.[1]

-

Continue stirring until the indium(III) hydroxide has completely dissolved, resulting in a clear solution of this compound.

-

Slowly evaporate the solvent at room temperature or under reduced pressure to induce crystallization.

-

Collect the resulting colorless crystals of this compound octahydrate by filtration.

-

The crystals can be washed with a small amount of cold ethanol and dried in a desiccator over a suitable drying agent.

-

Reactivity and Applications in Organic Synthesis

This compound, like other indium(III) salts, is a potent Lewis acid. This property makes it a valuable catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds which are often key scaffolds in pharmaceutical drugs.[3][4][5] The Lewis acidic indium center can activate electrophiles, facilitating nucleophilic attack.[6]

General Mechanism of Lewis Acid Catalysis

The catalytic cycle of a generic Lewis acid (LA)-catalyzed reaction involving the activation of an electrophile (E) for reaction with a nucleophile (Nu) is depicted below.

Caption: General workflow of Lewis acid catalysis.

Experimental Workflow for Catalyst Screening

The optimization of a catalyzed reaction often involves screening different catalysts and reaction conditions. A general workflow for such a screening process is outlined below.

References

- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Indium in Catalysis – SynCatMet [syncatmeth.es]

Solubility of Indium(III) Perchlorate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of indium(III) perchlorate in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to Indium(III) Perchlorate and its Solubility

Indium(III) perchlorate, with the chemical formula In(ClO₄)₃, is an inorganic compound that serves as a source of indium(III) ions. Its solubility is a critical parameter in various applications, including organic synthesis, catalysis, and the formulation of indium-containing pharmaceuticals. The anhydrous salt and its hydrated forms, such as the octahydrate (In(ClO₄)₃ · 8H₂O), exhibit different solubility profiles. The interaction between the indium(III) cation and the perchlorate anion with solvent molecules dictates the extent of dissolution.

Qualitative Solubility Overview

Based on available literature, indium(III) perchlorate demonstrates solubility in a range of polar organic solvents.

Table 1: Summary of Qualitative Solubility of Indium(III) Perchlorate in Select Organic Solvents

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Ethanol | C₂H₅OH | Protic | Soluble | [1] |

| Acetic Acid | CH₃COOH | Protic | Soluble | [1] |

| Methanol | CH₃OH | Protic | Implied Soluble* | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | Implied Soluble** | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Implied Soluble*** | [2] |

* Implied as a suitable solvent for the synthesis of anhydrous indium(III) perchlorate from indium halides and silver perchlorate. ** Inferred from the successful isolation of a dimethylformamide solvate.[2] *** Inferred from studies on the solvation of indium(III) ions in this solvent.[2]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[3][4] This protocol outlines the steps to determine the solubility of indium(III) perchlorate in a chosen organic solvent.

3.1. Materials and Equipment

-

Indium(III) perchlorate (anhydrous or a specific hydrate)

-

High-purity organic solvent of interest

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or weighing bottles

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of indium(III) perchlorate to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to a full day. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant liquid using a volumetric pipette equipped with a syringe filter. This step is crucial to ensure that no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Weigh the dish with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature may be necessary to facilitate evaporation without decomposing the salt.

-

Once the solvent is evaporated, dry the remaining solid indium(III) perchlorate in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant mass is achieved.

-

Cool the dish containing the dry solute in a desiccator before weighing it.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units. Here are the calculations for grams of solute per 100 g of solvent:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) × 100

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of indium(III) perchlorate solubility.

References

Indium(3+) Perchlorate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indium(3+) perchlorate, focusing on its chemical identity, safety data, and potential applications in research and development. While specific detailed experimental protocols and established roles in biological signaling pathways are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further investigation and safe handling of this compound.

Chemical Identification and Properties

This compound is an inorganic compound, the indium salt of perchloric acid. It is typically available as a hydrate, with the octahydrate being a common form.

| Property | Data | Reference |

| Chemical Formula | In(ClO₄)₃ (anhydrous) | [1] |

| In(ClO₄)₃ · xH₂O (hydrate) | ||

| Molecular Weight | 413.17 g/mol (anhydrous basis) | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in water and ethanol. The octahydrate is also soluble in acetic acid. | [1] |

| Melting Point | The octahydrate melts in its own crystallization water at 80 °C. | [1] |

CAS Numbers:

| Form | CAS Number |

| Anhydrous | 13529-74-3 |

| Hydrate | 314041-16-2 |

| Octahydrate | 13465-15-1 |

Safety Data

This compound is a strong oxidizing agent and requires careful handling. The following safety information is compiled from various safety data sheets (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Oxidizing Properties | Oxidizing Solids, Category 2 | H272: May intensify fire; oxidizer. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P220: Keep away from clothing and other combustible materials. |

| Skin Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Irritation | Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of indium hydroxide with perchloric acid[1].

Reaction: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O[1]

Procedure:

-

Carefully add a stoichiometric amount of perchloric acid to a suspension of indium hydroxide in water.

-

Gently heat the mixture to facilitate the reaction and dissolution of the solid.

-

Allow the solution to cool, leading to the crystallization of this compound hydrate.

-

Isolate the crystals by filtration and dry them appropriately.

Caution: Perchloric acid is a strong oxidizing acid and can be explosive, especially when heated or in contact with organic materials. This synthesis should be performed with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

Potential Applications in Catalysis

While specific protocols for this compound are scarce, other indium(III) salts, such as indium(III) chloride and indium(III) triflate, are widely used as Lewis acid catalysts in a variety of organic transformations. It is plausible that this compound could serve a similar role, leveraging the Lewis acidity of the In³⁺ ion. Potential applications could include:

-

Friedel-Crafts reactions: Catalyzing the alkylation or acylation of aromatic compounds.

-

Michael additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Diels-Alder reactions: Accelerating cycloaddition reactions.

Researchers interested in exploring the catalytic activity of this compound should start by adapting established procedures for other indium(III) catalysts, with careful consideration of the perchlorate anion's oxidizing nature and potential for explosive side reactions.

Signaling Pathways and Biological Activity

There is currently no direct evidence in the reviewed scientific literature linking this compound to specific biological signaling pathways. Studies on the biological effects of indium compounds have been conducted with other salts, such as indium chloride, and have shown potential for cytotoxicity and interaction with cellular processes. However, these findings cannot be directly extrapolated to the perchlorate salt. Further research is required to understand the biological activity and potential toxicological profile of this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound based on currently available information. The lack of detailed experimental protocols and biological data highlights opportunities for future research to explore the potential of this compound in various scientific and developmental fields. Researchers should always exercise extreme caution when handling this and any perchlorate-containing compound due to its oxidizing and potentially explosive nature.

References

The Thermal Decomposition of Indium(III) Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) perchlorate, particularly in its hydrated form, In(ClO₄)₃·8H₂O, is a compound of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of indium(III) perchlorate, drawing upon the general behavior of hydrated metal perchlorates. While specific experimental data for indium(III) perchlorate is not extensively available in peer-reviewed literature, this guide outlines the expected decomposition stages, provides a detailed, adaptable experimental protocol for its analysis, and presents visualizations of the anticipated chemical transformations.

Introduction

Indium(III) perchlorate is an inorganic salt that, like other metal perchlorates, is a strong oxidizing agent. It is typically encountered as a hydrated crystalline solid, most commonly as the octahydrate, In(ClO₄)₃·8H₂O. The thermal decomposition of hydrated metal perchlorates is a complex process that generally proceeds in multiple stages. The initial stages involve the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The final solid product of the decomposition of indium(III) perchlorate is indium(III) oxide (In₂O₃). A thorough understanding of these decomposition steps is critical for predicting reaction outcomes and ensuring laboratory safety.

Predicted Thermal Decomposition Pathway

Based on the behavior of other trivalent metal perchlorates, the thermal decomposition of indium(III) perchlorate octahydrate is expected to occur in a stepwise manner. The process can be broadly divided into two main phases: dehydration and perchlorate decomposition.

Dehydration

The initial phase of decomposition involves the sequential loss of the eight water molecules of hydration. This process is endothermic and is expected to occur over a temperature range, likely starting from ambient temperatures and extending up to around 300°C. It is plausible that the dehydration occurs in several overlapping steps, corresponding to the removal of water molecules with different binding energies within the crystal lattice.

Decomposition of Anhydrous Indium(III) Perchlorate

Following complete dehydration, the resulting anhydrous indium(III) perchlorate, In(ClO₄)₃, will undergo decomposition at higher temperatures. This is an exothermic process that involves the breakdown of the perchlorate anion (ClO₄⁻) and the formation of indium(III) oxide, chlorine, and oxygen gas. The overall reaction for the decomposition of the anhydrous salt is:

2 In(ClO₄)₃(s) → In₂O₃(s) + 3 Cl₂(g) + 12 O₂(g)

The final, stable solid residue of this decomposition is indium(III) oxide.

Quantitative Data

Due to the limited availability of specific experimental data for the thermal decomposition of indium(III) perchlorate in the public domain, the following table presents a hypothetical decomposition profile based on the general characteristics of hydrated trivalent metal perchlorates. The temperature ranges and mass losses are estimates and should be confirmed experimentally.

| Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) |

| 1 | 50 - 150 | Dehydration (loss of ~4 H₂O) | ~12.9 |

| 2 | 150 - 300 | Dehydration (loss of remaining ~4 H₂O) | ~12.9 |

| 3 | 300 - 450 | Decomposition of In(ClO₄)₃ to In₂O₃ | ~49.4 |

| Total | ~75.2 |

Note: The theoretical mass loss is calculated based on the initial mass of In(ClO₄)₃·8H₂O.

Experimental Protocol: Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

The following protocol provides a general methodology for the thermal analysis of a hydrated metal salt like indium(III) perchlorate octahydrate using a simultaneous TGA-DSC instrument.

Objective: To determine the temperature ranges and corresponding mass losses for the dehydration and decomposition of In(ClO₄)₃·8H₂O, and to characterize the thermal nature (endothermic or exothermic) of these events.

Materials and Equipment:

-

Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O)

-

Simultaneous TGA-DSC instrument

-

Alumina or platinum crucibles

-

Inert gas (e.g., Nitrogen or Argon) of high purity

-

Analytical balance (microgram sensitivity)

-

Spatula

Procedure:

-

Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for both temperature and mass according to the manufacturer's instructions.

-

Set the purge gas (e.g., Nitrogen) to a constant flow rate, typically 20-50 mL/min, to provide an inert atmosphere.

-

-

Sample Preparation:

-

Due to the hygroscopic nature of indium(III) perchlorate, handle the sample in a controlled, low-humidity environment (e.g., a glove box) to the extent possible.

-

Accurately weigh approximately 5-10 mg of In(ClO₄)₃·8H₂O directly into a clean, tared TGA crucible.

-

Record the exact mass of the sample.

-

-

TGA-DSC Analysis:

-

Place the sample crucible and a reference crucible (usually empty) into the TGA-DSC analyzer.

-

Program the instrument with the following temperature profile:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Start the analysis and record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting TGA curve to identify the temperature ranges of mass loss.

-

Determine the percentage mass loss for each distinct step.

-

Analyze the corresponding DSC curve to identify endothermic (dehydration) and exothermic (decomposition) peaks.

-

Correlate the thermal events observed in the DSC curve with the mass loss steps in the TGA curve.

-

Safety Precautions:

-

Indium(III) perchlorate is a strong oxidizing agent. Avoid contact with combustible materials.

-

The decomposition of perchlorates can be vigorous and may release corrosive and toxic gases (chlorine). The thermal analysis should be conducted in a well-ventilated area, and the instrument's exhaust should be properly vented.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the compound.

Visualizations

The following diagrams illustrate the conceptual workflow for the thermal analysis and the proposed decomposition pathway.

An In-depth Technical Guide to the Lewis Acidity of Indium(3+) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indium(3+) perchlorate, In(ClO₄)₃, is a potent Lewis acid with significant potential in organic synthesis and catalysis. Its utility stems from the high charge density of the indium(3+) ion, which, particularly in its hydrated form, [In(H₂O)₆]³⁺, can effectively activate a wide range of substrates. This guide provides a comprehensive overview of the Lewis acidity of this compound, including its fundamental properties, methods for quantifying its acidity, and its applications in catalysis. Detailed experimental protocols and visual representations of key concepts are provided to facilitate practical application in research and development settings.

Core Concepts: Lewis Acidity of Hydrated Indium(3+)

The Lewis acidity of this compound in solution is primarily attributed to the hydrated indium cation, [In(H₂O)₆]³⁺. The perchlorate anion (ClO₄⁻) is a very weakly coordinating anion, meaning it does not significantly interfere with the Lewis acidic character of the indium center.[1]

Metal ions with a high charge-to-size ratio, such as In³⁺, act as Lewis acids by accepting electron pairs from water molecules to form hydrated complexes.[2][3] The strong positive charge of the indium ion polarizes the coordinated water molecules, weakening the O-H bonds. This increased polarization enhances the Brønsted acidity of the aqua ligands, making the hydrated cation an effective proton donor in aqueous solutions and a potent Lewis acid in non-aqueous media.[1][4] The acidity of such hydrated metal ions generally increases with a higher charge and smaller ionic radius of the metal cation.[3]

The equilibrium for the first deprotonation of the hexaaquaindium(III) ion is as follows:

[In(H₂O)₆]³⁺ + H₂O ⇌ [In(H₂O)₅(OH)]²⁺ + H₃O⁺

The pKa for this equilibrium is a measure of the Brønsted acidity of the aqua complex, which is directly related to the Lewis acidity of the In³⁺ ion. While a specific pKa value for [In(H₂O)₆]³⁺ was not found in the immediate search results, it is expected to be in the acidic range, similar to other trivalent metal aqua ions like [Fe(H₂O)₆]³⁺ (pKa ≈ 2.2) and [Al(H₂O)₆]³⁺ (pKa ≈ 5.1).[5]

Quantitative Assessment of Lewis Acidity

A precise and experimentally convenient method for quantifying the Lewis acidity of a compound is the Gutmann-Beckett method.[6][7] This technique utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with triethylphosphine oxide (TEPO) as a probe molecule.

The oxygen atom of TEPO is a Lewis base that coordinates to the Lewis acidic center. This interaction leads to a deshielding of the adjacent phosphorus atom, resulting in a downfield shift (Δδ) of the ³¹P NMR signal. The magnitude of this chemical shift change is directly proportional to the Lewis acidity of the species under investigation.

The Lewis acidity is often expressed as an Acceptor Number (AN), which is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in the weakly Lewis acidic solvent hexane.[6]

Experimental Protocol: Gutmann-Beckett Method for this compound

The following is a detailed protocol for determining the Acceptor Number of this compound.

Materials:

-

This compound hydrate (In(ClO₄)₃ · xH₂O)

-

Triethylphosphine oxide (TEPO)

-

Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane, 1,2-dichloroethane, or acetonitrile)

-

NMR tubes

-

High-resolution NMR spectrometer with a phosphorus probe

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of TEPO in the chosen anhydrous solvent (e.g., 0.1 M).

-

Prepare a stock solution of this compound in the same solvent (e.g., 0.1 M). Due to the hygroscopic nature of indium perchlorate, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox).

-

-

Sample Preparation:

-

In an NMR tube, add a precise volume of the TEPO stock solution.

-

Add a precise volume of the this compound stock solution to achieve a 1:1 molar ratio of TEPO to In(ClO₄)₃.

-

Prepare a reference sample containing only the TEPO stock solution in the same solvent.

-

-

NMR Acquisition:

-

Acquire the ³¹P NMR spectrum for both the sample and the reference solution.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectra appropriately (e.g., using an external standard of 85% H₃PO₄).

-

-

Data Analysis:

-

Determine the chemical shift (δ) of the TEPO signal in both spectra.

-

The chemical shift difference (Δδ) is calculated as: Δδ = δ(TEPO + In(ClO₄)₃) - δ(TEPO).

-

Calculate the Acceptor Number (AN) using the formula provided above.

-

Table 1: Comparative Acceptor Numbers of Common Lewis Acids [7]

| Lewis Acid | Acceptor Number (AN) |

| AlCl₃ | 87 |

| TiCl₄ | 70 |

| BF₃ | 89 |

| B(C₆F₅)₃ | 82 |

Applications in Catalysis

The potent Lewis acidity of this compound makes it a promising catalyst for a variety of organic transformations. While specific applications of the perchlorate salt are less documented than those of indium(III) chloride or triflate, its catalytic activity can be inferred from its fundamental properties and from related studies.

Friedel-Crafts Acylation

A study by Frost and co-workers demonstrated the use of this compound octahydrate as a catalyst in the Friedel-Crafts acylation of anisole with acetic anhydride.[8][9]

Table 2: Catalytic Activity of Indium Salts in Friedel-Crafts Acylation [9]

| Catalyst | Additive | Solvent | Yield (%) |

| InCl₃ | — | MeCN | 25 |

| In(OTf)₃ | — | MeCN | 28 |

| In(ClO₄)₃·8H₂O | — | MeCN | 57 |

| InCl₃ | 3 mol% AgClO₄ | MeCN | 82 |

The results indicate that this compound is a more effective catalyst than both indium(III) chloride and triflate under these specific conditions, highlighting the significant influence of the counter-ion on catalytic activity.

Materials:

-

Anisole

-

Acetic anhydride

-

This compound octahydrate

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of anisole (1.0 mmol) in acetonitrile (5 mL), add acetic anhydride (1.2 mmol).

-

Add this compound octahydrate (1 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Michael Addition

Indium-based Lewis acids are known to catalyze Michael additions, a fundamental carbon-carbon bond-forming reaction.[10] The Lewis acid activates the α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack by a Michael donor.

The following diagram illustrates the general mechanism for an indium-catalyzed Michael addition.

Caption: General mechanism of an this compound-catalyzed Michael addition.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for an this compound-catalyzed reaction.

Caption: A typical experimental workflow for a reaction catalyzed by this compound.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly effective Lewis acid with considerable potential in synthetic organic chemistry. Its activity is derived from the high charge density of the hydrated indium(3+) cation. While quantitative data on its Lewis acidity is not widely published, the Gutmann-Beckett method provides a robust framework for its experimental determination. The demonstrated catalytic activity of this compound in reactions such as Friedel-Crafts acylation suggests its broader applicability in various Lewis acid-catalyzed transformations. Further research into the catalytic scope of this reagent is warranted and is expected to unveil new and efficient synthetic methodologies.

References

- 1. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. edu.rsc.org [edu.rsc.org]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 8. mdpi.org [mdpi.org]

- 9. sciforum.net [sciforum.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Indium(3+) perchlorate hydrate vs anhydrous form

An In-Depth Technical Guide to Indium(3+) Perchlorate: Hydrated vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indium(III) compounds are recognized for their utility as Lewis acids in organic synthesis, valued for their unique reactivity and tolerance to aqueous media. Among these, this compound (In(ClO₄)₃) presents an interesting case study. This technical guide provides a detailed comparison between the commonly available hydrated form and the elusive anhydrous form of this compound. The hydrated salt, typically an octahydrate, is a well-characterized, crystalline solid containing the stable hexaaquaindium(III) cation, [In(H₂O)₆]³⁺. In contrast, the anhydrous form is not commercially available and its isolation is exceptionally challenging due to its tendency to decompose into indium oxide upon thermal dehydration. This document outlines the physicochemical properties, molecular structures, synthesis protocols, and potential applications of both species, emphasizing the practical availability and stability of the hydrated form versus the theoretical nature of the anhydrous salt.

Physicochemical Properties

The quantitative differences between this compound hydrate and its anhydrous counterpart are significant. The hydrated form is a well-documented crystalline solid, while the anhydrous form's properties are largely theoretical or uncharacterised due to its instability.

| Property | This compound Hydrate (In(ClO₄)₃ · 8H₂O) | This compound Anhydrous (In(ClO₄)₃) |

| Molar Mass | 557.27 g/mol | 413.17 g/mol [1][2] |

| Appearance | Colorless, deliquescent crystals or white chunks[1][3] | Data not available (expected to be a colorless solid) |

| Melting Point | 80 °C (melts in its own water of crystallization)[1][3] | Data not available (decomposes upon heating) |

| Solubility | Soluble in water, ethanol, and acetic acid[1][3] | Soluble in water[1][4] |

| Crystal Structure | Contains the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. Exists in cubic and rhombohedral forms[5] | Data not available |

| Common Hydration State | Typically found as an octahydrate (8H₂O)[1][3] or with 8-10 molecules of water[2] | N/A |

Molecular Structure

The primary structural difference lies in the coordination sphere of the indium(III) ion.

-

Hydrated Form : In aqueous solutions and in its common crystalline state, the indium ion exists as an octahedral hexaaquaindium(III) complex, [In(H₂O)₆]³⁺.[6] The perchlorate ions are not directly coordinated to the indium center but act as counter-ions. X-ray diffraction studies have confirmed this structure in various hydrated crystals, such as --INVALID-LINK--₃ and --INVALID-LINK--₃·3H₂O.[5] The stability of this aqua complex is a key feature of its chemistry.

-

Anhydrous Form : The anhydrous form would consist of an In³⁺ cation directly coordinated to three ClO₄⁻ anions. The preparation of such a species is difficult because water molecules are strongly bound to the indium ion, and attempts to remove them via heating typically lead to decomposition.[7] The formation of a direct coordination bond between the perchlorate ion and the indium cation is only considered possible in very weakly donating or acceptor solvents, such as anhydrous perchloric acid.[7]

Caption: Structural representation of the stable hexaaquaindium(III) complex in the hydrated form versus the theoretical structure of the unstable anhydrous form.

Experimental Protocols

Synthesis of this compound Hydrate

The standard synthesis of hydrated this compound involves the reaction of an indium base with perchloric acid.[1]

Objective: To synthesize crystalline this compound hydrate.

Materials:

-

Indium(III) hydroxide (In(OH)₃)

-

70% Perchloric acid (HClO₄)

-

Deionized water

-

pH indicator paper

-

Crystallizing dish

-

Magnetic stirrer and stir bar

-

Heating mantle

Methodology:

-

In a fume hood, suspend a pre-weighed amount of indium(III) hydroxide in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

While stirring, slowly and carefully add a stoichiometric amount of 70% perchloric acid dropwise. The reaction is exothermic. The balanced equation is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O[1]

-

Continue stirring and gently heat the mixture if necessary to ensure all the indium hydroxide has dissolved.

-

Check the pH of the solution to ensure it is acidic, indicating a slight excess of acid to prevent the precipitation of indium hydroxides.

-

Transfer the clear solution to a crystallizing dish.

-

Allow the solvent to evaporate slowly in a desiccator over a drying agent (e.g., concentrated H₂SO₄ or P₄O₁₀). Do not heat to dryness to avoid the risk of explosion associated with perchlorates.

-

Collect the resulting colorless, deliquescent crystals of In(ClO₄)₃ · xH₂O.

Caption: Step-by-step workflow for the laboratory synthesis of this compound hydrate.

Challenges in the Preparation of Anhydrous this compound

The synthesis of anhydrous this compound is not a trivial procedure and the compound is not commercially available. The primary challenges are:

-

Strong Hydration: The In³⁺ ion has a high charge density, leading to a strong affinity for water molecules. The resulting hexaaquaindium(III) complex is very stable.

-

Thermal Decomposition: Simple heating of the hydrated salt to drive off water does not yield the anhydrous salt. Instead, sequential thermal dehydration leads to the decomposition of the compound, with indium trioxide (In₂O₃) being the final product.[7]

-

Hazardous Precursors: Methods used for synthesizing other anhydrous metal perchlorates often involve highly reactive and dangerous reagents, such as anhydrous perchloric acid or chlorine perchlorate, and are not standard laboratory procedures.[7][8]

Caption: Thermal dehydration of hydrated this compound leads to decomposition rather than the formation of the anhydrous salt.

Applications in Research and Development

Indium(III) salts are well-regarded as water-tolerant Lewis acids, capable of catalyzing a wide array of organic transformations.[9]

-

Lewis Acid Catalysis: Like other indium(III) salts such as InCl₃ and In(OTf)₃, this compound is expected to function as a potent Lewis acid.[10] Lewis acids activate electrophiles, making them more susceptible to nucleophilic attack. This property is crucial in reactions like Friedel-Crafts acylations, Diels-Alder reactions, and multicomponent coupling reactions.[10][11] The catalytic activity of indium salts is often influenced by the counter-ion, which can affect the overall Lewis acidity and solubility.[10]

While specific, detailed protocols extensively using In(ClO₄)₃ are less common in the literature compared to InCl₃, its high Lewis acidity makes it a candidate for similar applications. The general mechanism involves the coordination of the indium(III) center to a substrate (e.g., a carbonyl group), thereby activating it for subsequent reaction.

Caption: Generalized catalytic cycle for a Diels-Alder reaction, where In(ClO₄)₃ acts as a Lewis acid to activate the dienophile.

Safety and Handling

This compound, in both its hydrated and potential anhydrous forms, must be handled with extreme care due to the properties of the perchlorate anion.

| Hazard Type | Description |

| Oxidizer | GHS Code: H272 (May intensify fire; oxidizer). Perchlorates are powerful oxidizing agents.[2] Mixtures with organic compounds, reducing agents, or metals can be reactive, flammable, or explosive upon heating or shock.[12] |

| Skin/Eye Irritant | GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2] Direct contact should be avoided. |

| Respiratory Tract Irritant | GHS Code: H335 (May cause respiratory irritation).[2] Handling should be performed in a well-ventilated area or fume hood to avoid inhaling dust. |

Handling Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store separately from combustible and reducing materials in a cool, dry, well-ventilated area.

-

Avoid creating dust. Use a dust mask if necessary.

Conclusion

This guide delineates a stark contrast between the hydrated and anhydrous forms of this compound. The hydrated form, typically In(ClO₄)₃·8H₂O, is a stable, well-characterized compound whose chemistry is dominated by the hexaaquaindium(III) ion. Its synthesis is straightforward, making it the only practical form for use in research and development. Conversely, the anhydrous form remains a largely theoretical compound. Its isolation is severely hampered by the stability of the aqua complex and the propensity for the salt to decompose into indium oxide upon heating. For researchers in organic synthesis and drug development, this means that while this compound is a potent Lewis acid on paper, its practical application is exclusively through its hydrated form, which must be handled with the significant safety precautions required for all perchlorate salts.

References

- 1. Indium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Indium(III) perchlorate 314041-16-2 [sigmaaldrich.com]

- 3. indium.atomistry.com [indium.atomistry.com]

- 4. INDIUM PERCHLORATE | 13465-15-1 [chemicalbook.com]

- 5. Crystal structure of indium perchlorates [In(H2O)6](ClO4)3 and [In(H2O)6](ClO4)3·3H2O [inis.iaea.org]

- 6. Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate. Raman and infrared spectroscopic studies and ab-initio molecular orbital calculations of indium(iii)–water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US4012492A - Synthesis of anhydrous metal perchlorates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Indium in Catalysis – SynCatMet [syncatmeth.es]

- 11. researchgate.net [researchgate.net]

- 12. americanelements.com [americanelements.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Indium(III) Perchlorate

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of Indium(III) perchlorate, In(ClO₄)₃. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. The guide includes structured data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its chemistry.

Introduction and Historical Context

The history of Indium(III) perchlorate is intrinsically linked to the discovery of its constituent element, indium. In 1863, German chemists Ferdinand Reich and Hieronymus Theodor Richter, while analyzing zinc ores from Freiberg, Saxony, identified a new element through spectroscopic methods. They observed a brilliant indigo-blue line in the ore's spectrum that did not correspond to any known element, leading them to name the new element "indium," derived from the Latin indicum for indigo. Richter later isolated the metallic element in 1864.

Following the discovery and isolation of indium, the synthesis and characterization of its various salts became a subject of scientific inquiry. While the exact date of the first synthesis of Indium(III) perchlorate is not well-documented, its preparation follows standard inorganic salt formation routes. The development of methods to produce stable perchloric acid allowed for its reaction with indium or its bases to form the perchlorate salt.

Synthesis and Production

The primary and most straightforward method for synthesizing Indium(III) perchlorate involves the reaction of an indium-based precursor with perchloric acid.

Experimental Protocol: Synthesis of Indium(III) Perchlorate

A common laboratory-scale synthesis protocol is as follows:

-

Reactant Preparation: An appropriate amount of indium(III) hydroxide, In(OH)₃, or indium(III) oxide, In₂O₃, is measured.

-

Reaction: The indium precursor is slowly added to a stoichiometric excess of concentrated perchloric acid (HClO₄). The reaction with indium hydroxide is: In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O

-

Heating and Dissolution: The mixture may be gently heated to ensure the complete dissolution of the indium precursor.

-

Crystallization: The resulting solution is then concentrated by evaporation, and upon cooling, colorless crystals of Indium(III) perchlorate hydrate, typically the octahydrate, precipitate out.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator over a suitable drying agent.

Caption: Workflow for the synthesis of Indium(III) Perchlorate Hydrate.

Physicochemical Properties

Indium(III) perchlorate is a colorless, crystalline solid that is highly soluble in water and ethanol. It is primarily known in its hydrated forms, most commonly as the octahydrate, In(ClO₄)₃·8H₂O. This hydrate is notable for melting in its own water of crystallization at 80 °C. As a perchlorate salt, it is a strong oxidizing agent and requires careful handling.

Table 1: Physical and Chemical Properties of Indium(III) Perchlorate

| Property | Value | Reference |

| Chemical Formula | In(ClO₄)₃ (anhydrous) | |

| In(ClO₄)₃·8H₂O (octahydrate) | ||

| Molar Mass | 413.17 g/mol (anhydrous) | |

| 557.29 g/mol (octahydrate) | ||

| Appearance | Colorless crystals | |

| Solubility | Soluble in water and ethanol | |

| Melting Point | 80 °C (octahydrate, decomposes) | |

| Main Hazards | Strong Oxidizer |

Structural and Spectroscopic Characterization

The behavior of Indium(III) perchlorate, particularly in solution, is dictated by the coordination chemistry of the In³⁺ ion.

Crystal Structure

X-ray diffraction studies have been performed on the hydrated forms of Indium(III) perchlorate. Two distinct crystalline forms have been identified: --INVALID-LINK--₃ and --INVALID-LINK--₃·3H₂O. In both structures, the indium cation exists as a hexaaquaindium(III) complex ion, [In(H₂O)₆]³⁺, where six water molecules are directly coordinated to the central indium ion in an octahedral geometry. The perchlorate ions act as counter-ions. The latter compound also incorporates three additional water molecules into its crystal lattice.

Table 2: Crystallographic Data for Indium(III) Perchlorate Hydrates

| Compound | --INVALID-LINK--₃ | --INVALID-LINK--₃·3H₂O |

| Crystal System | Cubic | Orthorhombic (Rhombohedral setting) |

| Space Group | I-43m | R-3c |

| Lattice Parameter (a) | 22.356 Å | 10.169 Å |

| Lattice Parameter (α) | 90° | 106.76° |

| Z (Formula units/cell) | 32 | 2 |

| Reference |

Spectroscopic Properties and Solution Chemistry

In aqueous solutions, Indium(III) perchlorate dissociates to form the hexaaquaindium(III) cation, [In(H₂O)₆]³⁺, and perchlorate anions, ClO₄⁻. Raman and infrared spectroscopic studies have been crucial in elucidating the structure of the indium species in solution. These studies confirm that the [In(H₂O)₆]³⁺ cation is stable in acidic perchlorate solutions, with no significant evidence of inner-sphere complex formation where a perchlorate ion would displace a coordinated water molecule.

Experimental Protocol: Raman Spectroscopy of Aqueous In(ClO₄)₃

-

Sample Preparation: A solution of Indium(III) perchlorate is prepared by dissolving the salt in distilled water. A small amount of perchloric acid is often added to suppress hydrolysis of the [In(H₂O)₆]³⁺ ion. Concentrations typically range from 0.5 M to near saturation.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used.

-

Data Acquisition: The sample is placed in a suitable cuvette. Spectra are collected over a relevant frequency range (e.g., 200-1200 cm⁻¹) to observe the vibrational modes of the [In(H₂O)₆]³⁺ complex and the perchlorate anion. Both polarized and depolarized spectra are recorded to aid in peak assignment.

Table 3: Key Raman and IR Vibrational Frequencies for Aqueous In(ClO₄)₃

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Symmetry | Reference |

| Raman | 487 (strong, polarized) | ν₁(In-O) stretch | a₁g | |

| Raman | 420 (broad, depolarized) | ν₂(In-O) stretch | e_g | |

| Raman | 306 (broad, depolarized) | ν₅(O-In-O) bend | f₂g | |

| Infrared | 472 | ν₃(In-O) stretch | f₁u |

The spectroscopic data strongly support an octahedral (O_h) symmetry for the hexaaquaindium(III) ion in solution.

Methodological & Application

Application Notes and Protocols for Indium(3+) Perchlorate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Indium(3+) salts have garnered significant attention as versatile, water-tolerant Lewis acid catalysts in a variety of organic transformations. Their low toxicity and stability make them attractive alternatives to traditional Lewis acids. While indium(III) chloride and triflate are more commonly employed, indium(III) perchlorate, In(ClO₄)₃, demonstrates notable catalytic activity, particularly in reactions requiring strong electrophilic activation. These application notes provide detailed protocols and comparative data for key organic reactions catalyzed by Indium(3+) salts, with a special focus on the documented applications of indium(III) perchlorate.

Application Note 1: Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction for the synthesis of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries. Indium(III) perchlorate has been shown to be an effective catalyst for this transformation.

Data Presentation: Catalyst Comparison in the Acylation of Anisole

The following table summarizes the catalytic efficiency of various indium salts in the acylation of anisole with acetic anhydride. The data highlights the competence of indium(III) perchlorate in this reaction.

| Entry | Catalyst (1 mol%) | Additive | Solvent | Yield (%)[1] |

| 1 | InCl₃ | — | MeCN | 25 |

| 2 | In(OTf)₃ | — | MeCN | 28 |

| 3 | In(ClO₄)₃·8H₂O | — | MeCN | 57 |

| 4 | InCl₃ | 3 mol% AgClO₄ | MeCN | 82 |

| 5 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 95 |

Table 1: Comparison of Indium(III) catalysts in the Friedel-Crafts acylation of anisole.[1]

Experimental Protocol: Acylation of Anisole using In(ClO₄)₃·8H₂O

Materials:

-

Anisole

-

Acetic Anhydride

-

Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O)

-

Acetonitrile (MeCN), anhydrous

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of anisole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add indium(III) perchlorate octahydrate (0.01 mmol, 1 mol%).

-

Add acetic anhydride (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-methoxyacetophenone.

Logical Workflow for Friedel-Crafts Acylation

References

Application Notes and Protocols for Indium(III) Perchlorate in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Indium(III) perchlorate as a catalyst in Friedel-Crafts reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking efficient and mild catalytic systems for C-C bond formation.

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. Traditionally, these reactions have been catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste and harsh reaction conditions. Modern synthetic chemistry seeks more environmentally benign and efficient catalytic systems. Indium(III) salts have emerged as promising water-tolerant and reusable Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts reactions.

Indium(III) perchlorate, in particular, has demonstrated significant catalytic activity in Friedel-Crafts acylation. The perchlorate anion appears to play a crucial role in enhancing the catalytic potency of the indium center. This document outlines the protocols for utilizing Indium(III) perchlorate and related indium-based systems in Friedel-Crafts acylation reactions, supported by quantitative data and detailed experimental procedures.

Data Presentation

The following tables summarize the quantitative data for the Friedel-Crafts acylation of anisole with acetic anhydride, highlighting the efficacy of various indium-based catalytic systems.

Table 1: Catalytic Activity of Various Indium Salts in the Acylation of Anisole [1][2]

| Entry | Catalyst (1 mol%) | Additive | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | In(ClO₄)₃·8H₂O | - | MeCN | 24 | 25 | 57 |

| 2 | InCl₃ | 3 mol% AgClO₄ | MeCN | 24 | 25 | 82 |

| 3 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 24 | 25 | 95 |

| 4 | In(OTf)₃ | - | MeCN | 24 | 25 | 28 |

| 5 | InCl₃ | - | MeCN | 24 | 25 | 25 |

Reaction Conditions: Anisole (1.0 mmol), Acetic Anhydride (1.2 mmol), Catalyst (0.01 mmol), Solvent (5 mL).

Table 2: Substrate Scope for Friedel-Crafts Acylation using In(OTf)₃/LiClO₄ System [1][2]

| Entry | Aromatic Substrate | Acylating Agent | Product | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 95 |

| 2 | Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 92 |

| 3 | m-Xylene | Acetic Anhydride | 2,4-Dimethylacetophenone | 88 |

| 4 | Furan | Acetic Anhydride | 2-Acetylfuran | 75 |

| 5 | Toluene* | Acetic Anhydride | 4-Methylacetophenone | 82 |

*Reaction performed with 10 mol% of In(OTf)₃.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Indium(III) perchlorate and its application in Friedel-Crafts acylation.

Protocol 1: Synthesis of Indium(III) Perchlorate Hydrate (In(ClO₄)₃·8H₂O)

This protocol is based on the general method for preparing metal perchlorates from their hydroxides.

Materials:

-

Indium(III) hydroxide (In(OH)₃)

-

Perchloric acid (HClO₄, 70%)

-

Deionized water

-

Crystallizing dish

-

pH paper or pH meter

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of 70% perchloric acid dropwise to a stirred suspension of Indium(III) hydroxide in a minimal amount of deionized water. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

-

Continue the addition of perchloric acid until the Indium(III) hydroxide has completely dissolved and the solution is clear.

-

Monitor the pH of the solution to ensure it is acidic, indicating the complete reaction of the hydroxide.

-

Transfer the resulting solution to a crystallizing dish.

-

Allow the solvent to evaporate slowly in the fume hood at room temperature. Colorless crystals of Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O) will form.[3]

-

Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Protocol 2: General Procedure for Indium(III) Perchlorate Catalyzed Friedel-Crafts Acylation of Anisole

This protocol is adapted from the conditions reported for the acylation of anisole using indium catalysts.[1][2]

Materials:

-

Indium(III) perchlorate octahydrate (In(ClO₄)₃·8H₂O)

-

Anisole

-

Acetic anhydride

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Indium(III) perchlorate octahydrate (0.01 mmol, 1 mol%).

-

Add anhydrous acetonitrile (5 mL) to the flask and stir to dissolve the catalyst.

-

Add anisole (1.0 mmol) to the reaction mixture.

-

Add acetic anhydride (1.2 mmol) to the flask.

-

Stir the reaction mixture at room temperature (25 °C) for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-methoxyacetophenone.

Protocol 3: Enhanced Friedel-Crafts Acylation using an In-situ Generated Perchlorate Catalyst System

This protocol utilizes the synergistic effect of a halide-based indium salt and a perchlorate salt.[1][2]

Materials:

-

Indium(III) chloride (InCl₃)

-

Silver perchlorate (AgClO₄)

-

Anisole

-

Acetic anhydride

-

Acetonitrile (MeCN), anhydrous

-

Standard laboratory glassware as listed in Protocol 2.

Procedure:

-

In a dry 25 mL round-bottom flask, combine Indium(III) chloride (0.01 mmol, 1 mol%) and silver perchlorate (0.03 mmol, 3 mol%).

-

Add anhydrous acetonitrile (5 mL) and stir the suspension. The in-situ formation of a white precipitate of AgCl will be observed.

-

Add anisole (1.0 mmol) followed by acetic anhydride (1.2 mmol).

-

Stir the reaction mixture at room temperature (25 °C) for 24 hours.

-

Follow the work-up and purification steps as outlined in Protocol 2 (steps 6-12).

Visualizations

The following diagrams illustrate the proposed signaling pathway for the catalytic cycle and a general experimental workflow.

Caption: Proposed mechanism for Indium(III) perchlorate catalyzed Friedel-Crafts acylation.

Caption: General experimental workflow for Friedel-Crafts acylation using Indium(III) perchlorate.

References

Application of Indium(III) Salts in Carbohydrate Chemistry: Focus on Indium(III) Triflate

A Note on Indium(3+) Perchlorate: Extensive literature searches did not yield specific applications or protocols for the use of this compound in carbohydrate chemistry. The field is prominently dominated by the use of other Indium(III) salts, particularly Indium(III) trifluoromethanesulfonate (Indium(III) triflate or In(OTf)₃). This document will therefore focus on the well-documented applications of In(OTf)₃ as a representative and highly efficient Indium(III) catalyst in carbohydrate synthesis. The information presented is highly relevant for researchers interested in the utility of Indium(III) Lewis acids in this field.

Indium(III) triflate has emerged as a versatile and water-tolerant Lewis acid catalyst in a variety of organic transformations, including several key reactions in carbohydrate chemistry. Its stability, low toxicity, and high catalytic activity make it an attractive alternative to more traditional, often hazardous, promoters. This document provides an overview of its applications, quantitative data from representative reactions, and detailed experimental protocols.

Key Applications of Indium(III) Triflate in Carbohydrate Chemistry

Indium(III) triflate is primarily utilized in the following transformations:

-

Glycosylation Reactions: Catalyzing the formation of glycosidic bonds, a fundamental process in the synthesis of oligosaccharides and glycoconjugates. It can activate a range of glycosyl donors.

-

Peracetylation of Carbohydrates: A common protecting group strategy where hydroxyl groups are converted to acetates. In(OTf)₃ provides a mild and efficient catalytic method for this transformation.[1][2]

-

Formation of Thioglycosides: The synthesis of sulfur-linked glycosides, which are valuable intermediates in oligosaccharide synthesis due to their stability and methods of activation.

-

Formation and Hydrolysis of Acetals: Catalyzing the protection and deprotection of hydroxyl groups via acetal formation (e.g., isopropylidene and benzylidene acetals).[3]

Quantitative Data Summary

The following tables summarize the quantitative data for key reactions catalyzed by Indium(III) triflate.

Table 1: In(OTf)₃ Catalyzed Peracetylation of Various Carbohydrates

| Entry | Carbohydrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | D-Glucose | 5 | 1 | 0 | 95 |

| 2 | D-Mannose | 5 | 1 | 0 | 96 |